molecular formula C18H19ClN4O B3573954 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide

Cat. No.: B3573954
M. Wt: 342.8 g/mol
InChI Key: HLBPQCZXWKETJQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the benzotriazole ring in its structure imparts unique chemical properties, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction using 4-chlorobenzoyl chloride.

    Amidation: The final step involves the amidation of the benzotriazole derivative with 3-methylbutanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and modulate the activity of signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide
  • N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide

Uniqueness

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-11(2)8-18(24)20-15-10-17-16(9-12(15)3)21-23(22-17)14-6-4-13(19)5-7-14/h4-7,9-11H,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBPQCZXWKETJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide
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N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbutanamide

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